3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
CAS No. |
1251586-49-8 |
|---|---|
Molecular Formula |
C22H15ClN4O3S2 |
Molecular Weight |
482.96 |
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O3S2/c1-31-16-8-2-13(3-9-16)20-24-18(30-25-20)12-26-17-10-11-32-19(17)21(28)27(22(26)29)15-6-4-14(23)5-7-15/h2-11H,12H2,1H3 |
InChI Key |
QSKICEHKSQAJNQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The presence of the thieno[3,2-d]pyrimidine core is significant as it is known for various pharmacological effects. The chlorophenyl and methylsulfanyl substituents enhance its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. The compound's structure allows it to interfere with microbial cell function.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. Mechanisms include the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
The biological activity is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and apoptosis.
- Radical Scavenging : The presence of the oxadiazole moiety may contribute to antioxidant activity by scavenging free radicals.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Decreased levels of inflammatory markers |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various thieno[3,2-d]pyrimidine derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:
- Synthesis and Screening : Studies have demonstrated that fused polyheterocyclic compounds related to thieno[3,2-d]pyrimidines are evaluated for their anticancer activity through screening against various cancer cell lines. The synthesized derivatives have shown promising results in inhibiting cell proliferation in vitro .
| Compound Type | Activity | Cell Lines Tested |
|---|---|---|
| Thieno[3,2-d]pyrimidines | Anticancer | NCI 60 Cancer Cell Panel |
| Oxadiazole Derivatives | Cytotoxicity | Various Cancer Cell Lines |
Bruton's Tyrosine Kinase Inhibition
The compound has been identified as a potential Bruton's tyrosine kinase (BTK) inhibitor , which is critical in treating B-cell malignancies. BTK plays a significant role in B-cell receptor signaling pathways; thus, its inhibition can lead to reduced proliferation of malignant B-cells .
Antimicrobial Properties
Research has also pointed towards the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives. These compounds can target multidrug-resistant bacterial strains, making them valuable in the development of new antibiotics .
Case Study 1: Anticancer Screening
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that specific modifications to the structure could enhance anticancer efficacy. The compounds were tested against a panel of cancer cell lines including MCF-7 (breast cancer) and HePG-2 (liver cancer), revealing that certain substitutions significantly increased cytotoxicity .
Case Study 2: BTK Inhibition Mechanism
In a study focusing on the mechanism of action for BTK inhibitors, it was found that the introduction of the oxadiazole moiety significantly improved binding affinity to the BTK enzyme. Molecular docking studies suggested that this compound could effectively compete with ATP for binding sites on BTK .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine Core Formation
-
Cyclocondensation of substituted thiophenes with urea or thiourea derivatives under acidic or basic conditions to form the pyrimidine ring .
-
Example: Reaction of 3-amino-4-chlorothiophene-2-carboxylate with urea at elevated temperatures yields the thieno[3,2-d]pyrimidine-2,4-dione scaffold .
Functionalization and Substitution
-
Alkylation at the N1 position of the thieno[3,2-d]pyrimidine using halogenated intermediates (e.g., bromomethyl-oxadiazole derivatives) under basic conditions (e.g., K₂CO₃/DMF).
-
Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Reactivity of Functional Groups
The compound’s reactivity is governed by its distinct functional groups:
Catalytic and Redox Reactions
-
Oxidation of Methylsulfanyl Group :
Treatment with hydrogen peroxide in acetic acid converts the methylsulfanyl (-SMe) group to methylsulfinyl (-SO-Me) or methylsulfonyl (-SO₂-Me) derivatives, altering electronic properties and biological activity. -
Reduction of Oxadiazole Ring :
Under hydrogenation conditions (H₂/Pd-C), the oxadiazole ring may partially reduce, though this is less common due to its stability.
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., kinases, proteases) involve non-covalent binding:
Comparative Reactivity of Structural Analogs
Data from related compounds highlight trends in reactivity:
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Lipophilicity :
- The target compound’s 4-methylsulfanylphenyl group increases lipophilicity compared to the 4-fluorobenzyl group in ’s analog . This may enhance membrane permeability but reduce aqueous solubility.
- ’s 3,4,5-trimethoxyphenyl substituent introduces steric bulk and hydrogen-bonding capacity, likely reducing bioavailability compared to the target .
The oxadiazole ring in the target and ’s analog contributes to metabolic resistance, whereas ’s oxathiolane group may confer susceptibility to hydrolysis .
Physicochemical and Spectroscopic Properties
Table 2: Experimental Data Comparison
Key Observations:
- IR Spectroscopy : The target’s lack of NH groups (vs. ’s NH at 1710 cm⁻¹) simplifies its IR profile, with dominant C=O stretches (~1700–1750 cm⁻¹) from the dione core .
- Crystallinity : ’s thiazole derivative exhibits well-resolved single-crystal data (R = 0.053), suggesting the target’s methylsulfanyl group may similarly stabilize crystal packing via S···S interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the thieno[3,2-d]pyrimidine-2,4-dione core in this compound?
- Methodological Answer : The core is typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, catalytic p-toluenesulfonic acid can facilitate cyclization under reflux conditions, as demonstrated in analogous chromeno-pyrimidine syntheses . Multi-step approaches may involve coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) and oxadiazole ring formation via dehydrative cyclization of thiosemicarbazides .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methylsulfanyl groups) and carbon backbone. Discrepancies in coupling constants can indicate regiochemical outcomes .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass with theoretical values (±5 ppm tolerance) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is evaluated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel). High-performance liquid chromatography–mass spectrometry (HPLC-MS) integrates purity checks with structural confirmation .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodological Answer : X-ray crystallography provides unambiguous bond lengths, angles, and dihedral angles. For example, in related thieno-pyrimidine derivatives, deviations from planarity (e.g., r.m.s. deviation <0.05 Å) clarify intramolecular hydrogen bonding (N–H⋯N/O) and π-stacking interactions . Data refinement using SHELXL or Olex2 software ensures accuracy (R factor <0.08) .
Q. What computational methods predict the drug-likeness and bioavailability of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate physicochemical properties (LogP ≤5, TPSA ≤140 Ų) to assess oral bioavailability .
- Molecular Dynamics Simulations : Analyze binding stability with target proteins (e.g., RMSD <2 Å over 100 ns trajectories) .
- Density Functional Theory (DFT) : Optimizes molecular geometry and evaluates frontier molecular orbitals (HOMO-LUMO gap) for reactivity .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methylsulfanyl vs. methoxy groups) to isolate key pharmacophores .
Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
